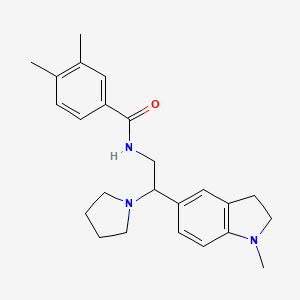
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as DMPI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DMPI belongs to the class of benzamides and has been found to have promising biochemical and physiological effects.
科学的研究の応用
Design of Competitive Small-Molecule Inhibitors
Research has focused on the design of small-molecule inhibitors targeting specific proteins or enzymes. For instance, efforts in developing competitive inhibitors of coagulation Factor Xa, a key enzyme in the blood coagulation pathway, have highlighted the significance of benzamide derivatives. These compounds, including those with pyrrolidine substitutions, have been pivotal in creating anticoagulants with high selectivity and oral bioavailability, demonstrating their potential in acute therapeutic applications (Pauls et al., 2001).
Regioselectivity in Chemical Reactions
Studies on the regioselectivity of bromination in unsymmetrical dimethylpyridines, including those related to benzamide derivatives, provide insights into how specific functional groups in a compound can influence chemical reactions. This research is essential for understanding the synthesis and functionalization of complex organic molecules, which is fundamental in drug development and materials science (Thapa et al., 2014).
Antitubercular Activity
Modifications of the isoniazid structure, incorporating pyridine and pyrrolidine derivatives, have been explored for their antitubercular activity. These studies aim to develop novel compounds that can effectively combat Mycobacterium tuberculosis and other non-tuberculous mycobacteria, showcasing the role of such derivatives in addressing global health challenges related to tuberculosis (Asif, 2014).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a common feature in many biologically active compounds, has been extensively studied for its potential in drug discovery. Research into pyrrolidine derivatives has led to the identification of novel compounds with various biological activities, including those targeting central nervous system disorders and cancer. This underscores the versatility of pyrrolidine-containing compounds in medicinal chemistry and their application in developing new therapeutic agents (Li Petri et al., 2021).
Amyloid Imaging in Alzheimer's Disease
The development of imaging ligands, such as those based on benzamide derivatives, for detecting amyloid plaques in the brain is a significant area of research in Alzheimer's disease. These compounds have been instrumental in advancing our understanding of the disease's pathophysiology and in the early detection and monitoring of Alzheimer's disease progression (Nordberg, 2007).
特性
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-17-6-7-21(14-18(17)2)24(28)25-16-23(27-11-4-5-12-27)19-8-9-22-20(15-19)10-13-26(22)3/h6-9,14-15,23H,4-5,10-13,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSOUVOUFWZKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

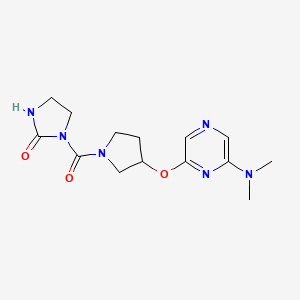
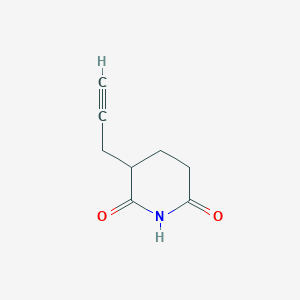
![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)
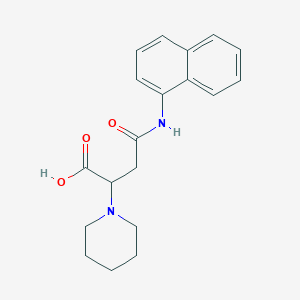
![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2559442.png)
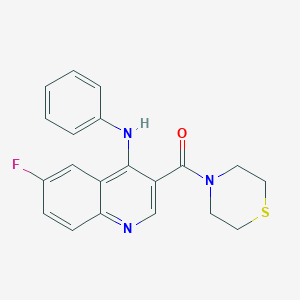
![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B2559446.png)

![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2559452.png)
![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)
![8-allyl-3-(4-bromobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559457.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2559458.png)